An In-depth Technical Guide to the Physicochemical Properties of (2-Fluorocyclobutyl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (2-Fluorocyclobutyl)methanamine
Introduction
In the landscape of modern medicinal chemistry, the incorporation of small, strained ring systems and fluorine atoms has emerged as a powerful strategy for modulating the physicochemical and pharmacological properties of drug candidates. The cyclobutane scaffold, a four-membered carbocycle, offers a unique three-dimensional geometry that can serve as a rigid bioisostere for more flexible alkyl chains, thereby influencing binding affinity and metabolic stability. When combined with the strategic placement of fluorine, an element known for its ability to alter basicity, lipophilicity, and metabolic pathways, the resulting structures can offer significant advantages in drug design.
(2-Fluorocyclobutyl)methanamine represents a key building block within this chemical space. As a primary amine appended to a fluorinated cyclobutane ring, its properties are of considerable interest to researchers and drug development professionals. The position of the fluorine atom relative to the aminomethyl group is critical in determining the molecule's electronic and conformational profile. This guide provides a comprehensive overview of the physicochemical properties of (2-Fluorocyclobutyl)methanamine, including its synthesis, acidity, lipophilicity, and spectroscopic characterization. Where direct experimental data for the title compound is not publicly available, this guide presents well-founded estimations based on closely related, experimentally characterized analogues and details the authoritative protocols for experimental determination.
Molecular Structure and Key Physicochemical Properties
The structure of (2-Fluorocyclobutyl)methanamine, consisting of a cyclobutane ring substituted with a fluorine atom and a methanamine group, gives rise to cis and trans diastereomers. The spatial arrangement of these substituents significantly influences the molecule's overall properties.
| Property | Value (Predicted/Estimated) | Comments |
| Molecular Formula | C₅H₁₀FN | |
| Molecular Weight | 103.14 g/mol | |
| Boiling Point | Not available | Expected to be a liquid at room temperature. |
| Melting Point | Not available | The hydrochloride salt is expected to be a solid. |
| pKa (of conjugate acid) | ~9.5 - 10.0 | Estimated based on trends in fluorinated cycloalkylamines. The fluorine atom is expected to lower the basicity compared to the non-fluorinated analogue.[1] |
| LogP (Octanol-Water) | ~0.5 - 1.0 | Estimated. Fluorination on the ring can subtly influence lipophilicity, with stereochemistry playing a role.[1][2] |
| Solubility | Not available | Expected to have some solubility in water as the free base and higher solubility as the hydrochloride salt. Soluble in common organic solvents like methanol and DMSO. |
Synthesis of (2-Fluorocyclobutyl)methanamine Derivatives
The synthesis of fluorinated cyclobutane building blocks has been a subject of recent research, with several routes developed to access these valuable motifs. A common strategy involves the preparation of a corresponding carboxylic acid, which can then be converted to the amine. A relevant synthesis for the closely related cis- and trans-2-fluorocyclobutan-1-amine hydrochlorides has been reported and provides a strong foundation for accessing the title compound.[3]
A key transformation in this synthesis is the Curtius rearrangement of a carboxylic acid to an isocyanate, which is then trapped with a carbamate protecting group. Subsequent deprotection affords the target amine hydrochloride.
Caption: General synthetic workflow for the conversion of a 2-fluorocyclobutanecarboxylic acid to the corresponding methanamine hydrochloride.
Experimental Determination of Physicochemical Properties
To ensure the highest level of scientific integrity, the following sections detail the established, field-proven protocols for the experimental determination of the key physicochemical properties of (2-Fluorocyclobutyl)methanamine.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the conjugate acid of (2-Fluorocyclobutyl)methanamine is a critical parameter that dictates its ionization state at a given pH, which in turn influences its solubility, membrane permeability, and receptor interactions. Potentiometric titration is a highly accurate and widely used method for pKa determination.[4][5][6][7][8]
Principle: A solution of the amine is titrated with a strong acid (e.g., HCl), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine is protonated.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of (2-Fluorocyclobutyl)methanamine of known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent if solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the amine solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir continuously.
-
Titration: Add standardized hydrochloric acid in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the first derivative of the titration curve (locating the equivalence point) and corresponds to the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Solubility by the Shake-Flask Method
Solubility is a fundamental property that affects a compound's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10][11][12][13]
Principle: An excess amount of the compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.
Experimental Protocol:
-
Sample Preparation: Add an excess of (2-Fluorocyclobutyl)methanamine to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The supernatant should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged.
-
Quantification: Analyze the concentration of the dissolved amine in the filtrate/supernatant using a validated analytical method, such as HPLC-UV, LC-MS, or GC-MS.
-
Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the amine in the saturated solution, which represents its solubility.
Caption: Workflow for solubility determination by the shake-flask method.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of (2-Fluorocyclobutyl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[14][15][16][17][18]
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to diastereotopicity and spin-spin coupling to each other and to the fluorine atom. The protons of the CH₂N group would likely appear as a multiplet, further coupled to the adjacent cyclobutane proton. The N-H protons of the primary amine will typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. The addition of D₂O will cause the N-H signal to disappear due to proton-deuterium exchange.
-
¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the five carbon atoms in different chemical environments. The carbon atom bonded to the fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons adjacent to the C-F bond will show smaller two-bond couplings (²JCF). The chemical shift of the carbon attached to the nitrogen will be in the typical range for aminomethyl groups.
-
¹⁹F NMR: The fluorine NMR spectrum will provide a direct observation of the fluorine atom. It is expected to show a complex multiplet due to coupling with the neighboring protons on the cyclobutane ring. The chemical shift will be indicative of the fluorine's environment on the aliphatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[14][19][20][21][22]
-
Molecular Ion: For a primary amine, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum is expected to have an odd m/z value, consistent with the nitrogen rule. For C₅H₁₀FN, the nominal molecular weight is 103, so a molecular ion peak at m/z = 103 would be expected.
-
Fragmentation: The most characteristic fragmentation pathway for primary amines is the α-cleavage, which involves the loss of an alkyl radical from the carbon adjacent to the nitrogen. In this case, cleavage of the cyclobutane ring would lead to a resonance-stabilized iminium cation. For (2-Fluorocyclobutyl)methanamine, a prominent fragment would be [CH₂=NH₂]⁺ at m/z = 30. Another likely fragmentation would involve the loss of the aminomethyl group, leading to a fluorocyclobutyl cation at m/z = 73.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (2-Fluorocyclobutyl)methanamine is not widely available, based on structurally related primary amines and fluorinated compounds, the following precautions should be taken:[23][24][25][26][27]
-
Health Hazards: Assumed to be corrosive to the skin and eyes and may cause respiratory tract irritation. Harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
(2-Fluorocyclobutyl)methanamine is a valuable building block for drug discovery, offering a unique combination of a strained ring system and a fluorine substituent. While a complete set of experimentally determined physicochemical data is not yet publicly available, this guide provides a robust framework for its characterization. By leveraging data from closely related analogues and employing the standardized protocols detailed herein, researchers can confidently determine the properties of this compound and effectively incorporate it into their drug design and development programs. The provided methodologies ensure a self-validating system for data generation, upholding the principles of scientific integrity and enabling the continued exploration of fluorinated scaffolds in medicinal chemistry.
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